molecular formula C22H23N3O B5814940 2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline

2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline

Cat. No. B5814940
M. Wt: 345.4 g/mol
InChI Key: XYQVLHUZKQRBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is a chemical compound that belongs to the class of quinolines. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of this compound. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators. The compound has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the regulation of cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline in lab experiments is its wide range of pharmacological activities. The compound has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Several studies have reported that the compound may induce cytotoxicity in normal cells at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research on 2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline. One of the potential areas of research is the development of novel derivatives of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential applications in the treatment of inflammatory diseases and cancer. Further studies are also needed to elucidate the exact mechanism of action of the compound and its potential toxicity in normal cells.

Synthesis Methods

The synthesis of 2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline involves the reaction between 2-methylbenzaldehyde and 4-(4-methylpiperazin-1-yl)benzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with ammonium acetate and acetic acid to obtain the final product. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

[2-(2-methylphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-16-7-3-4-8-17(16)21-15-19(18-9-5-6-10-20(18)23-21)22(26)25-13-11-24(2)12-14-25/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQVLHUZKQRBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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